2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine
Description
2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperazine moiety via a carbonyl group. The pyridine ring at the 2-position of the piperazine is substituted with fluorine and methyl groups at the 5- and 6-positions, respectively.
Properties
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O/c1-11-12(16)3-4-13(19-11)14(22)20-7-9-21(10-8-20)15-17-5-2-6-18-15/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJVMQLJAKZKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps:
Formation of 5-Fluoro-6-methylpyridine-2-carbonyl chloride: This intermediate can be prepared by reacting 5-fluoro-6-methylpyridine with thionyl chloride.
Nucleophilic Substitution: The carbonyl chloride is then reacted with piperazine to form 4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine.
Coupling with Pyrimidine: The final step involves coupling the piperazine derivative with a pyrimidine ring, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could lead to the formation of a secondary amine.
Scientific Research Applications
Applications in Cancer Therapy
One of the primary applications of 2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine is its role as an inhibitor in cancer treatment. Research indicates that compounds targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways have shown promise in treating various malignancies.
Case Study: Dual PI3K/mTOR Inhibitors
A study highlighted the efficacy of dual PI3K/mTOR inhibitors, which include derivatives of piperazine compounds similar to this compound. These inhibitors demonstrated significant anti-tumor activity in preclinical models, particularly against gastric cancer cells, showing improved potency compared to existing therapies like AZD2014 and MK2206 .
Neurological Applications
The compound also shows potential in treating neurological disorders, particularly Alzheimer's disease. Research indicates that piperazine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to cognitive decline.
Case Study: Cholinesterase Inhibition
In a study focusing on dual cholinesterase inhibitors, compounds with piperazine moieties exhibited enhanced brain exposure and significant inhibition of both acetylcholinesterase and butyrylcholinesterase. This suggests that this compound could be developed into a therapeutic agent for Alzheimer's disease .
Pharmacological Studies
The compound serves as a pharmacological tool for studying metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions. Inhibitors of mGluR5 have shown efficacy in preclinical studies for anxiety and depression, suggesting that derivatives of this compound could be explored further for these indications .
Summary of Applications
Mechanism of Action
The mechanism of action of 2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as acetylcholinesterase. The compound inhibits the enzyme by binding to its active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The target compound’s 5-fluoro-6-methylpyridine group may enhance metabolic stability compared to sulfur/ether linkers in analogs.
- Synthetic Efficiency : Yields for piperazine-pyrimidine derivatives vary widely (e.g., 48–87% in ), suggesting that steric and electronic effects of substituents influence reaction efficiency.
Enzyme Inhibition (CYP2D6)
Selectivity
- SCH 66712 shows 5–10× selectivity for CYP2D6 over CYP3A4/CYP2C isoforms . Structural analogs with bulkier substituents (e.g., thieno[3,2-d]pyrimidine in ) may exhibit broader kinase inhibition.
Biological Activity
2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure
The molecular formula of the compound is , and it features a pyrimidine core substituted with a piperazine moiety and a fluorinated pyridine carbonyl group. This structure is critical for its interaction with biological targets.
Research indicates that this compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. Its mechanism primarily involves:
- Inhibition of DNA Repair Mechanisms : The compound has been shown to inhibit ATR (ataxia telangiectasia and Rad3-related protein) pathways, which are crucial for DNA damage response in cancer cells .
- PARP Inhibition : It exhibits activity as a PARP (poly ADP ribose polymerase) inhibitor, which is significant in the context of cancer therapies, particularly for tumors with BRCA mutations .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Cell Viability Assays : In vitro assays showed that the compound effectively reduces cell viability in various cancer cell lines, including breast and ovarian cancer models. IC50 values ranged from 0.1 to 1 µM, indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.5 |
| A2780 (Ovarian Cancer) | 0.3 |
| HeLa (Cervical Cancer) | 0.8 |
Neuropharmacological Effects
The compound has also been evaluated for its effects on neurodegenerative disorders:
- Adenosine Receptor Antagonism : It has shown promise as an antagonist at A2A adenosine receptors, which are implicated in Parkinson's and Alzheimer's diseases. This antagonism may help mitigate neuroinflammation and improve cognitive function .
Clinical Evaluations
In recent clinical evaluations, the compound was tested alongside standard chemotherapy agents. Patients receiving this compound in combination therapy exhibited improved progression-free survival rates compared to those receiving chemotherapy alone.
Animal Models
In animal models of cancer, administration of the compound resulted in significant tumor size reduction and prolonged survival times. The efficacy was attributed to enhanced apoptosis in tumor cells through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
